molecular formula C7H13F3O2 B1316915 3,3-Diethoxy-1,1,1-trifluoropropane CAS No. 688-29-9

3,3-Diethoxy-1,1,1-trifluoropropane

Cat. No. B1316915
CAS RN: 688-29-9
M. Wt: 186.17 g/mol
InChI Key: OUFWWQGFWAJUMH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,3-Diethoxy-1,1,1-trifluoropropane is a chemical compound with the molecular formula C7H13F3O2 . It has an average mass of 186.172 Da and a monoisotopic mass of 186.086761 Da . The compound is also known by other names such as 3,3,3-Trifluoropropanal diethylacetal and Diethoxytrifluoropropane .


Synthesis Analysis

The synthesis of 3,3-Diethoxy-1,1,1-trifluoropropane involves several steps. Ethanol is used as a starting material, which is then reacted with (1Z)-1-Ethoxy-3… to yield 96% of 3,3-diethoxy-1,… . This compound is then further reacted with 3,3,3-Trifluoro… to yield 3,3-diethoxy-1,… . The synthetic route has been reported in the literature .


Molecular Structure Analysis

The molecular structure of 3,3-Diethoxy-1,1,1-trifluoropropane consists of seven carbon atoms, thirteen hydrogen atoms, three fluorine atoms, and two oxygen atoms . The structure is characterized by the presence of two ethoxy groups attached to the third carbon atom of a propane molecule, which also carries three fluorine atoms .


Physical And Chemical Properties Analysis

3,3-Diethoxy-1,1,1-trifluoropropane has a density of 1.1±0.1 g/cm3, a boiling point of 117.6±40.0 °C at 760 mmHg, and a flash point of 30.5±23.2 °C . It has a molar refractivity of 38.4±0.3 cm3, a polar surface area of 18 Å2, and a molar volume of 173.6±3.0 cm3 . The compound has 2 H bond acceptors, 0 H bond donors, and 6 freely rotating bonds .

Scientific Research Applications

Synthesis and Chemical Transformations

A variety of synthetic approaches and chemical transformations utilizing 3,3-Diethoxy-1,1,1-trifluoropropane or structurally similar compounds have been reported. For instance, the synthesis of ethyl 3,3,3-trifluoropropionate from 2-bromo-3,3,3-trifluoropropene was achieved through a process involving bromination and reaction with potassium ethoxide, offering a pathway to produce fluorinated esters with potential applications in medicinal chemistry and materials science (Inoue et al., 2014).

Catalysis and Reaction Mechanisms

Research has also focused on the interaction of fluorinated propenes with transition metal complexes, elucidating pathways for C-F bond activation versus hydrogermylation. These studies provide insights into the mechanisms of fluorine-containing compound transformations and offer routes to novel fluorinated materials (Ahrens et al., 2016).

Material Science and Adsorption Properties

The functionalization of mesoporous silica with 3,3,3-trifluoropropyl groups has been explored, demonstrating enhanced hydrophobicity and selective adsorption properties. This modification improves the material's affinity for organic pollutants, highlighting the potential for environmental cleanup applications (Diao et al., 2017).

Electrochemical Applications

The use of alkyl 3,3,3-trifluoropropanoates as electrolyte additives in lithium-ion batteries has shown significant improvements in the high-voltage cycling performance. This development underscores the role of fluorinated compounds in enhancing energy storage technologies (Zheng et al., 2017).

properties

IUPAC Name

3,3-diethoxy-1,1,1-trifluoropropane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13F3O2/c1-3-11-6(12-4-2)5-7(8,9)10/h6H,3-5H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OUFWWQGFWAJUMH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(CC(F)(F)F)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13F3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90559077
Record name 3,3-Diethoxy-1,1,1-trifluoropropane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90559077
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

186.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,3-Diethoxy-1,1,1-trifluoropropane

CAS RN

688-29-9
Record name 3,3-Diethoxy-1,1,1-trifluoropropane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90559077
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.